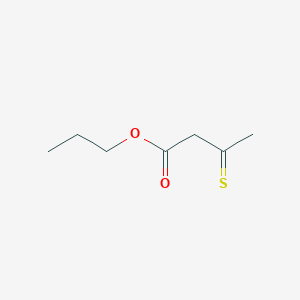
Propyl 3-sulfanylidenebutanoate
Beschreibung
Propyl 3-sulfanylidenebutanoate is a sulfur-containing ester compound characterized by a sulfanylidene group (C=S) within its structure. The compound’s sulfur group may contribute to unique reactivity, such as participation in thiol-ene click reactions or coordination with metal ions, though direct experimental validation is absent in the referenced materials.
Eigenschaften
CAS-Nummer |
18457-87-9 |
|---|---|
Molekularformel |
C7H12O2S |
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
propyl 3-sulfanylidenebutanoate |
InChI |
InChI=1S/C7H12O2S/c1-3-4-9-7(8)5-6(2)10/h3-5H2,1-2H3 |
InChI-Schlüssel |
JNVSRTGPXASFKW-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CC(=S)C |
Kanonische SMILES |
CCCOC(=O)CC(=S)C |
Synonyme |
3-Thiobutanoic acid propyl ester |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
However, analogous sulfur-containing or ester-based compounds can be analyzed for indirect structural and functional comparisons:
Sulfur-Containing Compounds
- Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane (): This thiirane-functionalized spherosilic features a sulfur-epoxide (thiirane) group attached to a silsesquioxane scaffold. Unlike Propyl 3-sulfanylidenebutanoate’s sulfanylidene group, thiirane (C-S-C cyclic ether) enables ring-opening reactions for crosslinking or polymerization.
- Its molecular weight (491.12 g/mol) and halogenated structure contrast with this compound’s likely lower molecular weight and non-halogenated ester backbone.
Ester-Based Compounds
- Propyl Rosethyl (): A fragrance compound with a methoxybenzene core (C₇H₁₄O₂), Propyl Rosethyl shares the propyl ester group with this compound.
- 3-(Trimethoxysilyl)Propyl Methacrylate (): This hybrid monomer combines methacrylate and silane groups, enabling scaffold formation via hydrolysis-condensation. While this compound lacks silane functionality, both compounds exhibit modular reactivity (ester hydrolysis vs. sulfur-based crosslinking) suitable for material science applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


